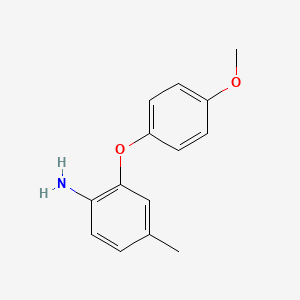

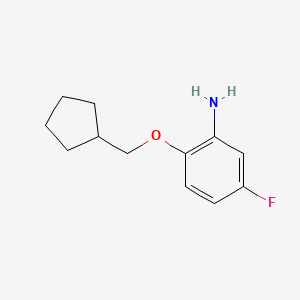

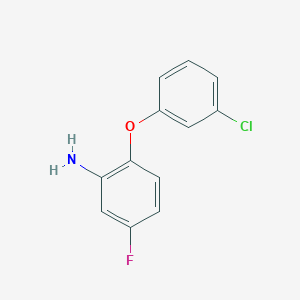

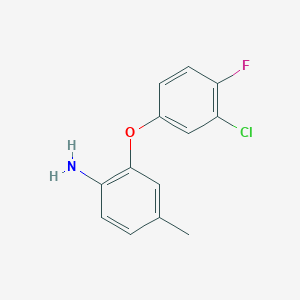

![molecular formula C16H18ClNO B1329083 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine CAS No. 940307-29-9](/img/structure/B1329083.png)

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation. For instance, a novel diamine derivative was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through these steps, leading to the formation of polyimides with enhanced solubility in organic solvents . Similarly, the synthesis of chloro(4-nitrophenoxy)triphenylantimony involved the reaction between bis(4-nitrophenoxy)triphenylantimony and triphenylantimony dichloride, showcasing the versatility of phenoxy and chlorophenyl compounds in forming complex structures .

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a variety of interactions and bonding patterns. For example, in one compound, inversion-related pairs of molecules are linked by C-H...O hydrogen bonds to form dimers, which are further linked into a chain by π-π stacking interactions . In another case, the crystal structure of a di-tert-butyl derivative was confirmed by single crystal X-ray diffraction, IR, and NMR spectroscopy, indicating a precise and well-defined molecular structure . The structural organization in crystals of chloro(4-nitrophenoxy)triphenylantimony is formed by intermolecular hydrogen bonds, highlighting the importance of non-covalent interactions in the stability and organization of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and characterization of these compounds are complex and carefully orchestrated. The use of iodination, acetyl protection, and coupling reactions indicates a multi-step synthetic approach to achieve the desired molecular architecture . The formation of hydrogen bonds and π-π stacking interactions in the crystalline state suggests that these compounds can participate in a variety of chemical reactions, potentially leading to the formation of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are notable for their enhanced solubility in organic solvents, which is a significant advantage for processing and application purposes . The compounds can form transparent, tough, and flexible films, with high light transparency in the visible range and outstanding thermal stability, as evidenced by high glass transition temperatures and low weight loss at elevated temperatures . The amorphous nature of the polyimides, as demonstrated by XRD results, and their low water absorption further contribute to their desirable physical properties . The detailed structural analysis provided by X-ray diffraction data for chloro(4-nitrophenoxy)triphenylantimony reveals a distorted trigonal bipyramidal coordination, which is crucial for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

Polyimide Synthesis

A novel diamine, including 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, was synthesized and used to produce polyimides (PIs). These PIs showcased enhanced solubility in organic solvents, excellent thermal stability, and high glass transition temperatures. The incorporation of tert-butyl groups and multiple phenoxy units into the rigid PI backbones endowed them with exceptional solubility, transparency, and thermal properties (Li et al., 2016).

Hydrogen-bonded Structures

The compound 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine has been observed to form hydrogen-bonded structures. In one study, inversion-related pairs of molecules were linked by C-H...O hydrogen bonds to form dimers, which were further linked into a chain by π-π stacking interactions (Portilla et al., 2011).

Antioxidant Activities

A compound derived from 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine was prepared and its antioxidant activities were evaluated. The synthesized phthalocyanines showed high solubility in common organic solvents and their in vitro antioxidant activities were assessed in several assays, displaying significant antioxidant properties (Söylemez et al., 2018).

Electrochemical Oxidation

The electrochemical oxidation of tert-butylated phenols, including 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, was studied. It was found that the compound was selectively electrochemically oxidized, highlighting the influence of steric hindrance, phenoxyl radical stability, and hydrogen bonding on the oxidation process (Zabik et al., 2016).

properties

IUPAC Name |

4-(3-tert-butylphenoxy)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(18)10-14(15)17/h4-10H,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFALNXRZMUOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

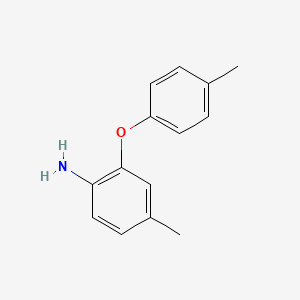

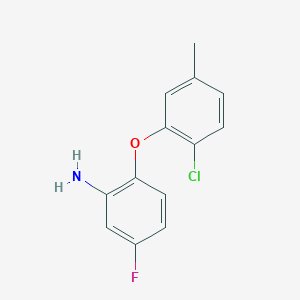

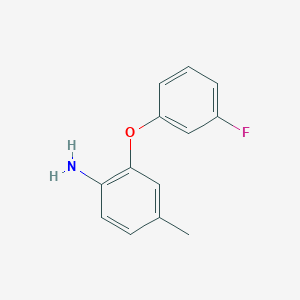

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)